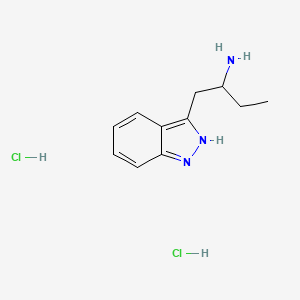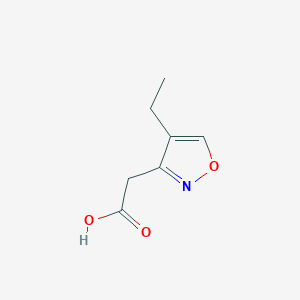
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Vorbereitungsmethoden
The synthesis of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1H-indazole-3-amine.
Reaction Conditions: The reaction involves the use of hydrazine hydrate (NH₂·NH₂·H₂O) under reflux conditions to yield the desired intermediate.
Catalysts and Reagents: Palladium chloride (PdCl₂) and cesium carbonate (Cs₂CO₃) are commonly used in the reaction, with 1,4-dioxane and water as solvents.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Biological Research: The compound is used in studies related to cell apoptosis and cell cycle regulation.
Pharmaceutical Development: Due to its diverse biological activities, the compound is being explored as a scaffold for developing new drugs with high efficiency and low toxicity.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
1-(1H-indazol-3-yl)butan-2-amine dihydrochloride can be compared with other indazole derivatives:
Eigenschaften
Molekularformel |
C11H17Cl2N3 |
|---|---|
Molekulargewicht |
262.18 g/mol |
IUPAC-Name |
1-(2H-indazol-3-yl)butan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-2-8(12)7-11-9-5-3-4-6-10(9)13-14-11;;/h3-6,8H,2,7,12H2,1H3,(H,13,14);2*1H |
InChI-Schlüssel |
JAJORGWMCISMQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=C2C=CC=CC2=NN1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13501561.png)
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate](/img/structure/B13501562.png)

![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)






